molecular formula C25H27N3O4S B2580071 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one CAS No. 670271-33-7

3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one

Cat. No.: B2580071
CAS No.: 670271-33-7
M. Wt: 465.57
InChI Key: CRSQQGPKRXOXSQ-UHFFFAOYSA-N
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Description

3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one is a complex organic compound that belongs to the class of thienoquinolines. This compound is characterized by its unique structure, which includes a thienoquinoline core, an amino group, a methoxyphenyl group, and a morpholine-4-carbonyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one typically involves multiple steps, including the formation of the thienoquinoline core and the introduction of the various functional groups. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of a suitable thiophene derivative, which undergoes cyclization with an appropriate amine and carbonyl compound to form the thienoquinoline core.

Chemical Reactions Analysis

3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one can undergo various chemical reactions, including:

Scientific Research Applications

3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one has several scientific research applications, including:

Comparison with Similar Compounds

When compared to other similar compounds, 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one stands out due to its unique combination of functional groups and structural features. Similar compounds include other thienoquinoline derivatives, such as:

These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.

Properties

IUPAC Name

3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-6,8-dihydrothieno[2,3-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-25(2)12-16-19(17(29)13-25)18(14-4-6-15(31-3)7-5-14)20-21(26)22(33-23(20)27-16)24(30)28-8-10-32-11-9-28/h4-7H,8-13,26H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSQQGPKRXOXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)N4CCOCC4)N)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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